

Unraveling the Intricate Structure of Ferric Citrate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferric citrate*

Cat. No.: *B1672602*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure of **ferric citrate** hydrate, a compound of significant interest in the pharmaceutical and biomedical fields. Due to its frequent amorphous nature and tendency to form various coordination complexes, a singular, definitive structure of "**ferric citrate** hydrate" is not readily described. Instead, this document will delve into its multifaceted structural chemistry, encompassing its molecular formula, the coordination of iron by the citrate ligand, and the role of water molecules. We will explore the different structural forms it can adopt, from mononuclear to polynuclear complexes, and present key analytical data obtained from various characterization techniques.

Molecular Composition and Stoichiometry

Ferric citrate hydrate is a coordination complex whose precise molecular formula can vary depending on the degree of hydration and the specific coordination environment of the iron atom. The general chemical formula is often represented as $C_6H_5FeO_7 \cdot xH_2O$.^[1] Several hydrated forms have been identified, with the trihydrate, $C_6H_{11}FeO_{10}$, being a commonly cited example. The compound consists of a ferric iron (Fe^{3+}) cation, a citrate anion ($C_6H_5O_7^{3-}$), and a variable number of water molecules. The CAS number for **ferric citrate** hydrate can differ based on the specific hydrate, with 334024-15-6 being one of the assigned numbers.^[1]

It is crucial to note that commercial **ferric citrate** can be a complex mixture with varying molar ratios of iron to citrate.^[2] However, pharmaceutical-grade **ferric citrate** often has a more

defined stoichiometry, with a predominant iron-to-citrate molar ratio of 2:2.[\[2\]](#)

Table 1: Physicochemical Properties of **Ferric Citrate** Hydrate

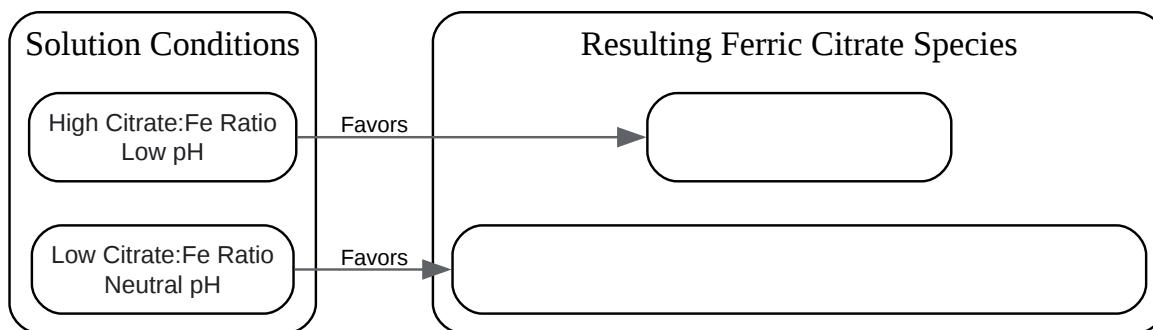
Property	Value	References
Appearance	Orange-brown to reddish-brown powder	
Solubility	Soluble in hot water	
Molecular Weight (Anhydrous)	244.94 g/mol	
Molecular Weight (Trihydrate)	298.99 g/mol	

Coordination Chemistry and Structural Diversity

The structural complexity of **ferric citrate** hydrate arises from the multidentate nature of the citrate ligand, which can coordinate to the ferric ion through its three carboxylate groups and the hydroxyl group. This versatility leads to the formation of various species, including mononuclear, dinuclear, and trinuclear oligomeric complexes, with the relative abundance of each depending on factors such as pH and the iron-to-citrate molar ratio.

While **ferric citrate** hydrate is often amorphous, precluding the determination of a precise crystal structure through conventional single-crystal X-ray diffraction, several crystalline **ferric citrate** coordination complexes have been successfully characterized. These studies provide invaluable insights into the possible coordination environments of the ferric ion in these systems.

A diagram illustrating the speciation of **ferric citrate** complexes is presented below.



[Click to download full resolution via product page](#)

Caption: Speciation of **ferric citrate** complexes based on solution conditions.

Examples of Crystallographically Characterized Ferric Citrate Complexes

To illustrate the coordination environment of iron in these complexes, the following table summarizes selected interatomic distances and angles from a reported trinuclear **ferric citrate** complex.

Table 2: Selected Interatomic Distances and Angles in a Trinuclear **Ferric Citrate** Complex

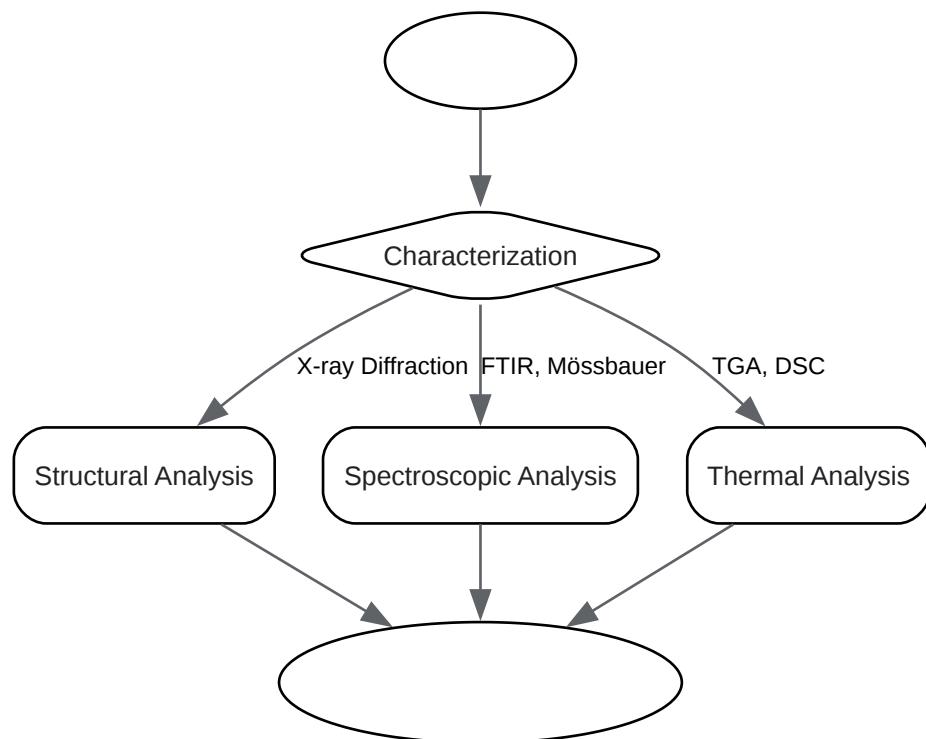
Parameter	Value (Å or °)	Reference
Fe1–O3	1.982(3)	
Fe1–O17	2.003(3)	
Fe2–O17	2.001(3)	
Fe2–O10	1.985(3)	
Fe2–O24	2.031(3)	
Fe3–O3	1.997(3)	
Fe3–O10	2.002(3)	
Fe3–O24	2.062(3)	
Fe1–O17–Fe2	123.6(1)	
Fe1–O3–Fe3	120.5(1)	
Fe2–O10–Fe3	103.1(1)	
Fe2–O24–Fe3	99.4(1)	

Experimental Characterization

A comprehensive understanding of the structure of **ferric citrate** hydrate necessitates the use of multiple analytical techniques.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of **ferric citrate** hydrate.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for **ferric citrate** hydrate.

Experimental Protocols

A common method for the synthesis of **ferric citrate** hydrate involves the reaction of a ferric salt with citric acid. One reported procedure is as follows:

- Dissolve ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$) and citric acid in deionized water, typically in a 1:1 molar ratio.
- Adjust the pH of the solution to approximately 4.0–5.0 using a base such as ammonia.
- The **ferric citrate** hydrate can then be precipitated from the solution, for example, by the addition of a water-miscible organic solvent like ethanol.
- The resulting precipitate is filtered, washed with the organic solvent, and dried under vacuum.

Due to the often amorphous nature of **ferric citrate** hydrate, X-ray powder diffraction (XRPD) is used to assess its crystallinity.

- Methodology: A finely ground sample of **ferric citrate** hydrate is mounted on a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
- Expected Outcome: An amorphous sample will produce a broad, diffuse scattering pattern, whereas a crystalline sample will exhibit sharp Bragg peaks at specific 2θ angles.

FTIR spectroscopy is employed to identify the functional groups present in **ferric citrate** hydrate and to confirm the coordination of the citrate ligand to the iron center.

- Methodology: A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in the beam of an FTIR spectrometer, and the infrared spectrum is recorded.
- Data Interpretation: The positions and shapes of the absorption bands provide information about the vibrational modes of the molecule. Key bands to analyze include the carboxylate (COO^-) stretching frequencies, which are sensitive to coordination with the metal ion, and the broad O-H stretching band from the water molecules and the hydroxyl group of citrate.

Table 3: Key FTIR Absorption Bands for **Ferric Citrate**

Wavenumber (cm^{-1})	Assignment
~3400	O-H stretching (water and hydroxyl group)
~1600	Asymmetric COO^- stretching
~1400	Symmetric COO^- stretching

Mössbauer spectroscopy is a powerful technique for determining the oxidation state and coordination environment of the iron atoms in **ferric citrate** hydrate.

- Methodology: The sample is exposed to a source of gamma rays (typically ^{57}Co), and the resonant absorption of these gamma rays by the ^{57}Fe nuclei is measured. The spectrum provides information about the chemical environment of the iron atoms.

- Data Interpretation: The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), which is indicative of the oxidation state (Fe^{2+} vs. Fe^{3+}), and the quadrupole splitting (ΔE_Q), which provides information about the symmetry of the electric field around the iron nucleus and thus its coordination environment.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of **ferric citrate** hydrate and to determine the water content.

- Methodology (TGA): A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored.
- Methodology (DSC): The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
- Data Interpretation: TGA curves show mass loss steps corresponding to the removal of water molecules and the subsequent decomposition of the citrate ligand. DSC curves show endothermic or exothermic peaks associated with these processes, such as the energy required for dehydration.

Table 4: Typical Thermal Events for **Ferric Citrate** Hydrate

Temperature Range (°C)	Event	Technique
~100 - 200	Dehydration (loss of water molecules)	TGA/DSC
> 200	Decomposition of the citrate ligand	TGA/DSC

Conclusion

The chemical structure of **ferric citrate** hydrate is not defined by a single, simple molecular arrangement but rather by a complex interplay of coordination chemistry that gives rise to a variety of mononuclear and oligomeric species. Its often amorphous nature presents challenges for complete structural elucidation by traditional methods. However, a combination of advanced analytical techniques, including X-ray crystallography of related complexes, FTIR and Mössbauer spectroscopy, and thermal analysis, provides a detailed picture of its

composition, the coordination of the ferric ion, and its thermal behavior. For researchers and professionals in drug development, a thorough understanding of this structural complexity is paramount for controlling the physicochemical properties, bioavailability, and therapeutic efficacy of **ferric citrate**-based products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- To cite this document: BenchChem. [Unraveling the Intricate Structure of Ferric Citrate Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672602#understanding-the-chemical-structure-of-ferric-citrate-hydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com